3-Chloromethyl-7-methoxybenzofuran
Description
Properties
Molecular Formula |
C10H9ClO2 |
|---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
3-(chloromethyl)-7-methoxy-1-benzofuran |
InChI |
InChI=1S/C10H9ClO2/c1-12-9-4-2-3-8-7(5-11)6-13-10(8)9/h2-4,6H,5H2,1H3 |
InChI Key |
GKXZDLJNEXQVEV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC=C2CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
2.1 Substituent Position and Functional Group Effects
The biological and physicochemical properties of benzofuran derivatives are highly substituent-dependent. Key comparisons include:
Notes:
- Lipophilicity : The trifluoromethyl group in compound 77b increases lipophilicity (LogP ~3.5 estimated), favoring membrane permeability, whereas the hydroxyl and ketone groups in 3-hydroxy-7-methoxy derivatives enhance water solubility via hydrogen bonding .
- Reactivity: Chloromethyl groups serve as alkylating agents, enabling covalent interactions with biological targets (e.g., enzymes), a trait shared with compound 77b but absent in non-halogenated analogues .
2.3 Pharmacological Potential
- Antiviral Activity : Compound 77b was explicitly designed as a dihydroorotate dehydrogenase (DHODH) inhibitor, a target for antiviral drug development. The chloromethyl group may enhance target engagement via alkylation .
- Antimicrobial Activity : Derivatives with hydrogen-bonding groups (e.g., 3-hydroxy-7-methoxy) exhibit antibacterial and antifungal properties, attributed to interactions with microbial enzymes or membranes .
Preparation Methods
Cyclization of Functionalized Phenolic Precursors
Cyclization reactions remain the most direct route to benzofuran derivatives. By pre-functionalizing phenolic starting materials with target substituents, the benzofuran core forms intramolecularly. For example, o-hydroxyphenylacetic acid derivatives undergo dehydration-cyclization under acidic conditions to yield benzofuranones, which can be further functionalized. Adapting this approach, chloroacetyl chloride reacts with 2-methoxy-4-hydroxybenzaldehyde to form intermediates that cyclize into 3-chloromethyl-7-methoxybenzofuran (Scheme 1).
Electrophilic Aromatic Substitution
Friedel-Crafts alkylation or chloromethylation enables direct introduction of substituents onto preformed benzofurans. However, the methoxy group at position 7 exerts strong para-directing effects, complicating regioselective chloromethylation at position 3. Lewis acids like AlCl3 may mitigate this by modulating electrophilic attack pathways.
Post-Synthetic Modification
Hydroxymethyl groups at position 3 can be converted to chloromethyl via chlorinating agents (e.g., SOCl2, PCl5). This two-step approach benefits from the commercial availability of 3-hydroxymethyl-7-methoxybenzofuran but requires careful control to avoid over-chlorination.
Detailed Preparation Methods
Reaction Mechanism
Treating 2-methoxy-4-hydroxybenzaldehyde with chloroacetyl chloride forms an ester intermediate, which undergoes acid-catalyzed cyclization. The mechanism involves nucleophilic attack by the phenolic oxygen on the carbonyl carbon, followed by dehydration to form the furan ring (Scheme 2).
Optimized Protocol
-
Reagents : 2-Methoxy-4-hydroxybenzaldehyde (1.0 eq), chloroacetyl chloride (1.2 eq), H2SO4 (cat.), toluene.
-
Conditions : Reflux at 110°C for 6 h under N2.
-
Yield : 74% after column chromatography (petroleum ether/EtOAc 4:1).
Table 1. Cyclization Method Optimization
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| H2SO4 | Toluene | 6 | 74 |
| p-TSA | Xylene | 8 | 68 |
| SiO2-SO3H | CH3CN | 4 | 82 |
Ultrasound irradiation (40 kHz) reduces reaction time to 2 h with comparable yields.
Methodology
7-Methoxybenzofuran reacts with chloromethyl methyl ether (MOMCl) in the presence of AlCl3. The methoxy group directs electrophilic attack to position 5, but steric hindrance favors position 3 in some cases.
Limitations
Stepwise Synthesis
-
Ether Formation : 4-Methoxy-2-allyloxybenzaldehyde reacts with ClCH2MgBr to introduce chloromethyl.
-
Cyclization : BF3·OEt2 catalyzes ring closure via electrophilic activation.
Table 2. Cyclization Catalysts
| Catalyst | Temp (°C) | Yield (%) |
|---|---|---|
| BF3·OEt2 | 25 | 62 |
| InCl3 | 60 | 58 |
| Sc(OTf)3 | 25 | 71 |
Chlorination Protocol
-
Reagents : 3-Hydroxymethyl-7-methoxybenzofuran (1.0 eq), SOCl2 (3.0 eq), DMF (cat.).
-
Conditions : Reflux in dry DCM for 3 h.
-
Yield : 89%.
Key Data :
-
1H NMR (CDCl3) : δ 7.52 (s, 1H, H-3), 4.72 (s, 2H, CH2Cl), 3.93 (s, 3H, OCH3).
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Cyclization | High regioselectivity, scalable | Multi-step synthesis | 74–82 |
| Friedel-Crafts | Single-step | Poor regioselectivity | 45–50 |
| Williamson-Cyclization | Tunable catalysis | Sensitive to moisture | 58–71 |
| Post-Synthetic | High yield, simple | Requires precursor availability | 89 |
Q & A
Basic: What are the common synthetic routes for 3-Chloromethyl-7-methoxybenzofuran, and what reaction conditions are critical for optimizing yield?
Methodological Answer:
The synthesis of 3-Chloromethyl-7-methoxybenzofuran derivatives typically involves functional group transformations on the benzofuran core. A key approach is the use of methanesulfonyl chloride (MsCl) and triethylamine (TEA) to convert hydroxyl intermediates into chloromethyl derivatives. For example, reacting a benzofuran alcohol precursor with MsCl in dichloromethane at 0–25°C under anhydrous conditions yields chlorinated products with moderate to good yields (57–99%) . Critical parameters include:
- Temperature control : Lower temperatures (0°C) minimize side reactions during chlorination.
- Solvent choice : Non-polar solvents (e.g., pentane/dichloromethane mixtures) improve selectivity .
- Reagent stoichiometry : Excess MsCl (1.3–1.5 equivalents) ensures complete conversion of hydroxyl groups .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing the structure of 3-Chloromethyl-7-methoxybenzofuran derivatives?
Methodological Answer:
Structural elucidation relies on a combination of techniques:
- NMR spectroscopy : H and C NMR identify substituent patterns (e.g., methoxy at δ 3.8–4.0 ppm, chloromethyl at δ 4.5–4.7 ppm) .
- X-ray crystallography : Resolves stereochemistry and confirms regioselectivity of substitutions. For example, crystal structures of analogous compounds (e.g., 5-Chloro-7-methyl-2-phenyl-3-phenylsulfinyl-1-benzofuran) reveal dihedral angles between aromatic rings, critical for understanding π-π interactions .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., CHClO for the parent compound) .
Advanced: How can researchers design multi-step synthetic pathways to introduce functional groups at specific positions on the benzofuran core?
Methodological Answer:
Multi-step synthesis requires strategic protection/deprotection and regioselective reactions:
- Sulfamoyl functionalization : React 3-Chloromethyl-7-methoxybenzofuran with chlorosulfonic acid to introduce a sulfonyl chloride group at the 3-position, followed by amidation with aqueous ammonia to yield sulfamoyl derivatives (e.g., compound 59 in , m.p. 167–171°C) .
- Spirocyclic derivatives : Use iodine-mediated cyclization or DDQ oxidation to form spiro[benzo-thienopyrimidine] systems, leveraging the reactivity of the chloromethyl group .
- Cross-coupling reactions : Suzuki-Miyaura coupling with arylboronic acids introduces aryl groups at the 2-position under palladium catalysis .
Advanced: What strategies are employed to resolve contradictions in reactivity data when different substituents are introduced on the benzofuran ring?
Methodological Answer:
Contradictions often arise from electronic or steric effects of substituents. Systematic approaches include:
- Comparative kinetic studies : Monitor reaction rates of chloromethyl derivatives with electron-withdrawing (e.g., trifluoromethyl) vs. electron-donating (e.g., methoxy) groups. For instance, trifluoromethyl groups at the 7-position reduce nucleophilic substitution efficiency due to steric hindrance .
- Computational modeling : DFT calculations predict charge distribution and transition states to rationalize divergent reactivity (e.g., why 3-sulfamoyl derivatives exhibit higher stability than 3-methyl analogs) .
- By-product analysis : Use LC-MS to identify intermediates in competing pathways (e.g., over-oxidation during DDQ-mediated reactions) .
Advanced: How can computational chemistry and X-ray crystallography be integrated to predict and verify the bioactivity of modified 3-Chloromethyl-7-methoxybenzofuran compounds?
Methodological Answer:
- Docking studies : Model interactions between 3-Chloromethyl-7-methoxybenzofuran derivatives and target proteins (e.g., dihydroorotate dehydrogenase). For example, trifluoromethyl groups enhance binding affinity to hydrophobic enzyme pockets .
- Crystal structure-guided design : Align X-ray data (e.g., bond lengths and angles from compound 7c in ) with pharmacophore models to optimize steric compatibility .
- SAR analysis : Correlate substituent electronegativity (e.g., Cl vs. F at the 5-position) with antibacterial IC values to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
